

A Technical Guide to the Chemical Synthesis of Acid-PEG5-C2-Boc

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Compound of Interest		
Compound Name:	Acid-PEG5-C2-Boc	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical synthesis of **Acid-PEG5-C2-Boc**, a heterobifunctional PEG linker crucial in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines the synthetic pathway, detailed experimental protocols, and characterization data to assist researchers in the successful preparation of this key molecule.

Introduction

(carboxymethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate, is a valuable tool in medicinal chemistry and drug discovery. Its structure incorporates a five-unit polyethylene glycol (PEG) chain, which enhances solubility and pharmacokinetic properties of the resulting PROTAC molecule. One terminus features a carboxylic acid for conjugation to a target protein ligand, while the other is protected with a tert-butoxycarbonyl (Boc) group, which can be deprotected to reveal a primary amine for linkage to an E3 ligase ligand.

Molecular Details:



Property	Value
Chemical Name	tert-butyl (2-(2-(2-(2-(2-(2-(2-(2-(2-(2-(2-(2-(2-(
Synonyms	t-Boc-N-amido-PEG5-acid, Boc-NH-PEG5- CH2COOH
CAS Number	1309460-29-4
Molecular Formula	C18H35NO9
Molecular Weight	409.47 g/mol

Synthetic Pathway

- Oxidation: The terminal hydroxyl group of the Boc-protected intermediate is then oxidized to
 a carboxylic acid to yield the final product, Acid-PEG5-C2-Boc. An alternative to direct
 oxidation is the alkylation with a haloacetic acid ester followed by hydrolysis.

Below is a DOT language representation of the synthetic pathway.



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Caption: Synthetic pathway for Acid-PEG5-C2-Boc.



Experimental Protocols

The following are detailed experimental protocols for the synthesis of Acid-PEG5-C2-Boc.

Materials:

Reagent	Molar Mass (g/mol)	Quantity	Moles (mmol)
2-(2-(2-(2-(2- Aminoethoxy)ethoxy)e thoxy)ethoxy)ethan-1- ol	237.30	5.00 g	21.07
Di-tert-butyl dicarbonate (Boc ₂ O)	218.25	4.84 g	22.12
Triethylamine (TEA)	101.19	3.20 mL	23.18
Dichloromethane (DCM)	-	100 mL	-

Procedure:

- Dissolve 2-(2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethoxy)ethan-1-ol (5.00 g, 21.07 mmol) in dichloromethane (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar.
- To this solution, add triethylamine (3.20 mL, 23.18 mmol).
- Slowly add a solution of di-tert-butyl dicarbonate (4.84 g, 22.12 mmol) in dichloromethane
 (20 mL) to the reaction mixture at room temperature.
- Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane).



- Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Expected Yield: 85-95%

Step 2: Synthesis of Acid-PEG5-C2-Boc (Final Product)

This step can be achieved via two primary methods: direct oxidation or a two-step alkylation and hydrolysis.

Materials:

Reagent	Molar Mass (g/mol)	Quantity	Moles (mmol)
Intermediate 1	337.42	5.00 g	14.81
ТЕМРО	156.25	0.23 g	1.48
Sodium hypochlorite (NaOCl, 10-15% solution)	74.44	As required	-
Sodium bromide (NaBr)	102.89	0.15 g	1.48
Dichloromethane (DCM)	-	100 mL	-
Saturated aqueous NaHCO ₃	-	50 mL	-

Procedure:

BENCH

- Dissolve Intermediate 1 (5.00 g, 14.81 mmol) in dichloromethane (100 mL) in a 250 mL three-necked flask equipped with a magnetic stir bar and an addition funnel.
- Add TEMPO (0.23 g, 1.48 mmol) and sodium bromide (0.15 g, 1.48 mmol) to the solution.
- Cool the mixture to 0 °C in an ice bath.
- Add a solution of sodium hypochlorite (10-15% aqueous solution) dropwise while maintaining the pH of the aqueous layer at approximately 9-10 by co-addition of a dilute HCl solution.
- Stir vigorously at 0 °C until the reaction is complete as monitored by TLC.
- Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
- Separate the layers and extract the aqueous layer with dichloromethane (2 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel (Eluent: Dichloromethane/Methanol/Acetic acid gradient) to yield **Acid-PEG5-C2-Boc**.

Expected Yield: 60-75%

Part 1: Alkylation

Materials:



Reagent	Molar Mass (g/mol)	Quantity	Moles (mmol)
Intermediate 1	337.42	5.00 g	14.81
Sodium hydride (NaH, 60% dispersion in mineral oil)	24.00	0.65 g	16.29
tert-Butyl bromoacetate	195.04	2.40 mL	16.29
Anhydrous Tetrahydrofuran (THF)	-	100 mL	-

Procedure:

- To a solution of Intermediate 1 (5.00 g, 14.81 mmol) in anhydrous THF (100 mL) under an inert atmosphere (e.g., Argon), add sodium hydride (0.65 g, 16.29 mmol) portion-wise at 0 °C.
- Stir the mixture at 0 °C for 30 minutes.
- Add tert-butyl bromoacetate (2.40 mL, 16.29 mmol) dropwise to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- · Quench the reaction by the slow addition of water.
- Extract the product with ethyl acetate (3 x 50 mL).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude tert-butyl ester intermediate. This is often used in the next step without further purification.

Part 2: Hydrolysis

Materials:



Reagent	Quantity
Crude tert-butyl ester intermediate	From previous step
Trifluoroacetic acid (TFA)	20 mL
Dichloromethane (DCM)	20 mL

Procedure:

- Dissolve the crude tert-butyl ester intermediate in a 1:1 mixture of DCM and TFA (40 mL total).
- Stir the solution at room temperature for 2-4 hours.
- Remove the solvent and excess TFA under reduced pressure.
- Co-evaporate with toluene (3 x 20 mL) to remove residual TFA.
- Purify the crude product by column chromatography on silica gel (Eluent:
 Dichloromethane/Methanol/Acetic acid gradient) to yield Acid-PEG5-C2-Boc.

Expected Overall Yield (Method B): 50-65%

Characterization Data

The final product should be characterized by NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Table of Expected Characterization Data:

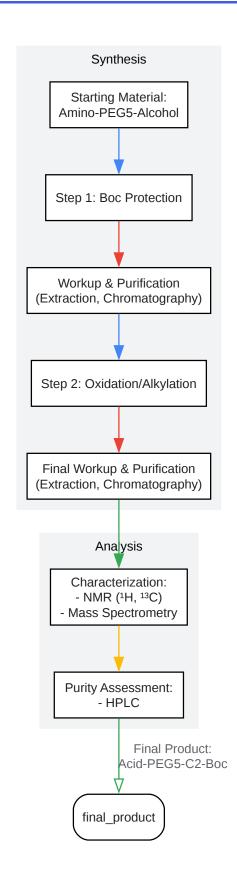


Technique	Expected Results
¹ H NMR (400 MHz, CDCl ₃)	δ (ppm): 4.08 (s, 2H, -O-CH ₂ -COOH), 3.70-3.55 (m, 20H, PEG backbone), 3.52 (t, J=5.2 Hz, 2H, -CH ₂ -NH-), 3.35 (q, J=5.2 Hz, 2H, -CH ₂ -NH-), 1.44 (s, 9H, Boc -C(CH ₃) ₃)
¹³ C NMR (101 MHz, CDCl ₃)	δ (ppm): 172.5 (-COOH), 156.1 (Boc C=O), 79.2 (Boc -C(CH ₃) ₃), 71.3, 70.6, 70.5, 70.3, 70.0, 69.1 (PEG backbone), 40.4 (-CH ₂ -NH-), 28.4 (Boc -CH ₃)
Mass Spectrometry (ESI+)	m/z: [M+H] ⁺ calculated for C ₁₈ H ₃₆ NO ₉ ⁺ : 410.24; found: 410.24. [M+Na] ⁺ calculated for C ₁₈ H ₃₅ NNaO ₉ ⁺ : 432.22; found: 432.22

Experimental Workflow and Logic

The following diagram illustrates the general workflow for the synthesis and purification of **Acid-PEG5-C2-Boc**.





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Caption: General experimental workflow.



Conclusion

This technical guide provides a detailed framework for the synthesis of **Acid-PEG5-C2-Boc**, a critical component in the construction of PROTACs. By following the outlined protocols and utilizing the provided characterization data as a reference, researchers can confidently produce this versatile linker for applications in targeted protein degradation and drug discovery. Careful execution of the experimental procedures and purification steps is essential to obtain a high-purity product.

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